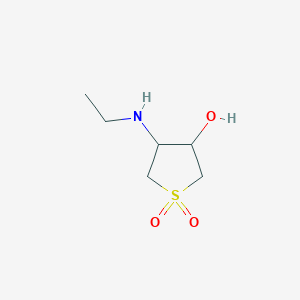

4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide" is not directly mentioned in the provided papers, but the papers discuss related thiophene derivatives and their chemical properties. Thiophene derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse applications in materials science and synthetic chemistry.

Synthesis Analysis

Paper details the synthesis of a new 3,4-ethylenedioxythiophene monomer functionalized by a sulphonate group. The synthesis involves electrochemical polymerization in water, which leads to the formation of water-soluble oligomers. This method also allows for the creation of a polymer film with cation-exchange properties when polymerized with an unsubstituted monomer.

In paper , reproducible methods are described for the preparation of 3,4-epoxytetrahydrothiophen 1,1-dioxide and trans-tetrahydrothiophen-3,4-diol 1,1-dioxide. These compounds are synthesized through acid-catalyzed reactions with hydrogen peroxide. The paper clarifies previous confusion regarding the effects of acetic and formic acids in these reactions.

Molecular Structure Analysis

The structure of thiophene derivatives is crucial for their chemical behavior and potential applications. Paper discusses the X-ray diffraction analysis of a selenacyclooctane derivative, which provides insights into the molecular structure of such compounds. Although not directly related to "4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide," understanding the structural analysis techniques can be relevant for studying similar thiophene derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives is highlighted in paper , where the oxidation of trans-tetrahydrothiophen-3,4-diol 1,1-dioxide by periodate is described, leading to the formation of 2,2′-sulphonyldiacetaldehyde. The paper also explores the reactions of this dialdehyde with various nucleophiles, resulting in both linear and cyclic compounds.

Paper provides an example of the unique reactivity of a selenacyclooctane derivative, which can undergo various reactions to yield different products such as carbenium iodide, diselenole, and dithiocarboxylate, under mild conditions. This showcases the diverse chemical behavior of thiophene-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The electrochemical polymerization process described in paper not only synthesizes the monomer but also imparts permanent cation-exchange properties to the resulting polymer film. This indicates that the functionalization of thiophene derivatives can lead to materials with specific and desirable properties.

Propiedades

IUPAC Name |

4-(ethylamino)-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-7-5-3-11(9,10)4-6(5)8/h5-8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFFWJIYMWWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CS(=O)(=O)CC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424378 |

Source

|

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)tetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

66335-84-0 |

Source

|

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)